![molecular formula C7H14Cl2N4 B8058443 4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride](/img/structure/B8058443.png)
4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride
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Description
“4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 158655-26-6 . Its molecular weight is 225.12 . The IUPAC name for this compound is 4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride .
Synthesis Analysis
The synthesis of 4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride or similar compounds has been reported in several studies . These compounds were synthesized and their structures were established by NMR and MS analysis .
Molecular Structure Analysis
The InChI code for 4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride is 1S/C7H12N4.2ClH/c1-3-8-4-2-7(1)11-6-9-5-10-11;;/h5-8H,1-4H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving 4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride are not available, compounds with similar structures have been synthesized and evaluated for their biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride include a molecular weight of 225.12 . More specific properties such as melting point, boiling point, and solubility are not available in the current literature.
Future Directions
properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-7(1)11-6-9-5-10-11;;/h5-8H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPVVKWZKIWPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride |
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